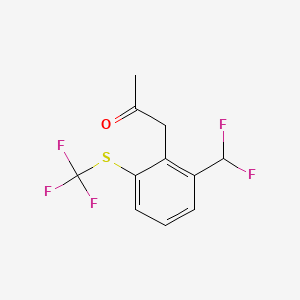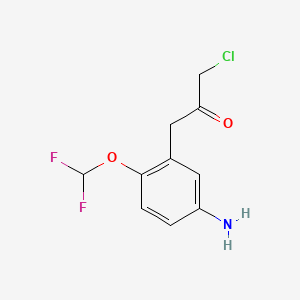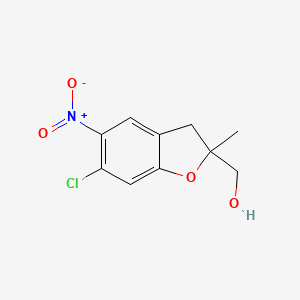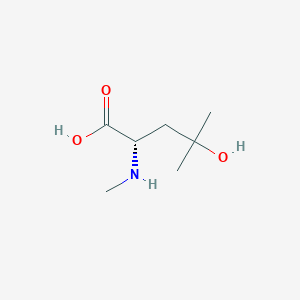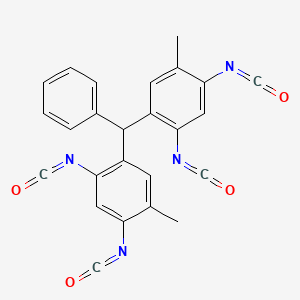
4,4'-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate is a chemical compound with the molecular formula C29H14N8O8 and a molecular weight of 602.47026 . This compound is known for its unique structure, which includes multiple isocyanate groups, making it highly reactive and useful in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate typically involves the reaction of 4,4’-benzylidenebis(6-methyl-m-phenylene) with phosgene in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product without unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product . The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the isocyanate groups into amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas and carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxides, amines, ureas, and carbamates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate involves its highly reactive isocyanate groups. These groups can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable urea and carbamate linkages . This reactivity is harnessed in various applications, including polymer synthesis and material modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Similar in structure but lacks the methyl groups and benzylidene linkage.
Toluene diisocyanate: Contains isocyanate groups but has a simpler aromatic structure.
Hexamethylene diisocyanate: An aliphatic diisocyanate with different reactivity and applications.
Uniqueness
4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate is unique due to its multiple isocyanate groups and complex aromatic structure, which provide enhanced reactivity and versatility in various chemical processes . Its ability to form stable linkages with nucleophiles makes it particularly valuable in the synthesis of advanced materials and biocompatible compounds .
Propriétés
Numéro CAS |
28886-07-9 |
|---|---|
Formule moléculaire |
C25H16N4O4 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
1-[(2,4-diisocyanato-5-methylphenyl)-phenylmethyl]-2,4-diisocyanato-5-methylbenzene |
InChI |
InChI=1S/C25H16N4O4/c1-16-8-19(23(28-14-32)10-21(16)26-12-30)25(18-6-4-3-5-7-18)20-9-17(2)22(27-13-31)11-24(20)29-15-33/h3-11,25H,1-2H3 |
Clé InChI |
OWQUXTJOSOUAFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=C=O)N=C=O)C(C2=CC=CC=C2)C3=C(C=C(C(=C3)C)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
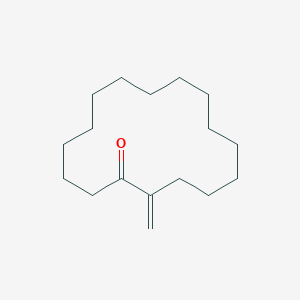
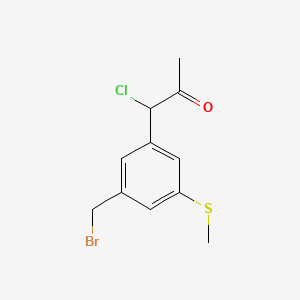
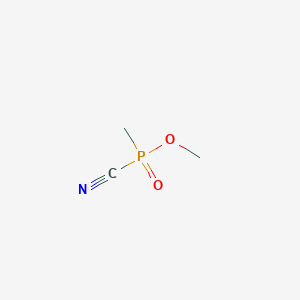
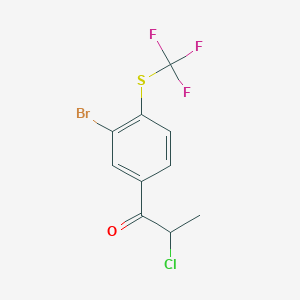
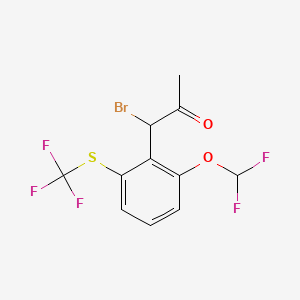
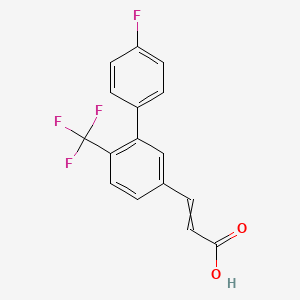
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
